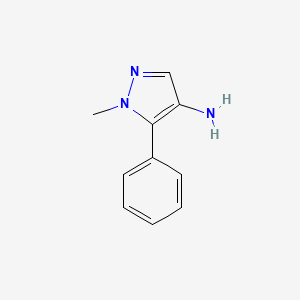

1-methyl-5-phenyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-phenylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-10(9(11)7-12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNKCGKRFBAECK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91858-00-3 | |

| Record name | 1-methyl-5-phenyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 1 Methyl 5 Phenyl 1h Pyrazol 4 Amine

Reactivity of the Primary Amine Functionality

The exocyclic primary amine at the C4 position is a key locus of reactivity in 1-methyl-5-phenyl-1H-pyrazol-4-amine. Its lone pair of electrons makes it a strong nucleophile, enabling a variety of chemical transformations including substitution, oxidation, reduction, and diazotization.

The primary amine of 4-aminopyrazole derivatives readily engages in nucleophilic reactions with a range of electrophilic partners. These reactions, such as acylation and condensation, are fundamental to building more complex molecular architectures.

One of the most common transformations is acylation, where the amine attacks an acyl halide or anhydride. For instance, 5-amino-3-aryl-1H-pyrazoles react with substituted benzoyl chlorides in dichloromethane (B109758) (DCM) to yield the corresponding N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides nih.gov. Similarly, the amine can be coupled with carboxylic acids, as demonstrated in the reaction between various amines and 4-nitro-1H-pyrazole-3-carboxylic acid to form amide intermediates mdpi.com.

Condensation reactions with carbonyl compounds are also prevalent. The reaction of 5-aminopyrazoles with isatin (B1672199) derivatives, for example, leads to the formation of pyrazole-oxindole hybrid systems encyclopedia.pub. These reactions underscore the amine's capacity to act as a potent nucleophile in constructing new carbon-nitrogen bonds.

Table 1: Examples of Nucleophilic Reactions of the Aminopyrazole Moiety

| Reactant 1 (Amine) | Reactant 2 (Electrophile) | Product Type | Reference |

|---|---|---|---|

| 5-Amino-3-aryl-1H-pyrazole | Substituted Benzoyl Chloride | N-Acyl Pyrazole (B372694) (Amide) | nih.gov |

| Substituted Amine | 4-Nitro-1H-pyrazole-3-carboxylic acid | N-Acyl Pyrazole (Amide) | mdpi.com |

| 5-Aminopyrazole | N-Substituted Isatin | Pyrazole-Oxindole Hybrid | encyclopedia.pub |

| Amine | 5-Fluoro-2-nitropyridine | N-Aryl Pyrazole | mdpi.com |

The primary amine functionality of pyrazol-5-amines can undergo oxidative dehydrogenative coupling reactions, providing a direct route to azo compounds and fused heterocyclic systems. These transformations often utilize metal catalysts or specific oxidizing agents to facilitate the formation of new nitrogen-nitrogen or carbon-nitrogen bonds.

In one such strategy, pyrazol-5-amines are subjected to oxidative coupling in the presence of an iodine source and an oxidant like tert-butyl hydroperoxide (TBHP). This reaction leads to the selective formation of iodo-substituted azopyrroles through a process that simultaneously installs C-I and N=N bonds researchgate.net. Alternatively, a copper-catalyzed oxidative coupling of pyrazol-5-amines using TBHP as the oxidant can directly yield azopyrroles researchgate.net.

Furthermore, the dimerization of 5-aminopyrazoles can be achieved using copper acetate (B1210297) as a catalyst. Depending on the reaction conditions and the presence of different oxidants like benzoyl peroxide or tert-butyl peroxybenzoate, this dimerization can be selectively switched to produce either dipyrazole-fused pyridazines or pyrazines researchgate.net.

Table 2: Oxidative Coupling Reactions of Aminopyrazoles

| Aminopyrazole Substrate | Catalyst/Oxidant | Product Type | Yield | Reference |

|---|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | I₂, K₂CO₃, TBHP | (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | 86% | researchgate.net |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuI, 1,10-phenanthroline, TBHP | (E)-1,2-Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | - | researchgate.net |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Cu(OAc)₂, BPO, K₂S₂O₈ | Dipyrazole-fused Pyridazine (B1198779) | 58-79% | researchgate.net |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuCl₂, TBPB | Dipyrazole-fused Pyrazine | 59% | researchgate.net |

The amine functionality is often synthesized via the reduction of a nitro group, a key reductive conversion in the chemistry of pyrazoles. The reduction of 4-nitro-1H-pyrazole derivatives is a common method to introduce the 4-amino group. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a frequently employed method mdpi.com. For instance, the electrochemical reduction of 4-nitro-1-phenylpyrazole in hydrochloric acid has been used to synthesize 5-chloro-1-phenyl-1H-pyrazol-4-amine beilstein-archives.org.

The amine group itself can participate in reductive amination reactions. In this process, an amine reacts with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A documented example involves the reaction of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine with a pyrrolidine-based ketone in the presence of sodium triacetoxyborohydride, a mild reducing agent, to yield the alkylated amine product google.com. This demonstrates the utility of the pyrazole amine moiety in forming new C-N single bonds under reductive conditions.

As a primary aromatic amine, this compound can undergo diazotization, a process that converts the amino group into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5°C) arkat-usa.orgresearchgate.net.

The resulting pyrazolediazonium salts are valuable synthetic intermediates. They readily react with electron-rich coupling partners, such as phenols, naphthols, or compounds with active methylene (B1212753) groups (e.g., malononitrile (B47326), ethyl cyanoacetate), to form highly colored azo compounds arkat-usa.org. This electrophilic substitution reaction is the basis for the synthesis of a wide range of azo dyes. For example, 1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-yl-diazonium chloride has been coupled with various phenols and pyrazol-5-ones to produce the corresponding azo derivatives arkat-usa.org. The stability and color of the resulting azo product depend on the nature of the coupling component researchgate.net.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the nature and position of its substituents. The presence of the electron-donating 4-amino group in this compound activates the ring towards electrophilic attack.

Research indicates that electrophilic substitution on the pyrazole ring of 4-aminopyrazole derivatives occurs selectively at the C4 position. The C4 carbon is activated by the strong electron-donating effect of the adjacent amino group, making it the most nucleophilic site on the ring.

A prominent example of this reactivity is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring wikipedia.orgijpcbs.com. When applied to N-substituted pyrazoles, formylation occurs at the C4 position researchgate.netresearchgate.net. For instance, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes reaction with the Vilsmeier reagent to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde mdpi.com. The reaction proceeds via electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the C4 position, followed by hydrolysis to give the aldehyde.

Halogenation is another key electrophilic substitution reaction. The C4 position of 3-aryl-1H-pyrazol-5-amines can be directly halogenated using N-halosuccinimides (NXS, where X = Cl, Br, or I) as safe and accessible halogenating agents beilstein-archives.orgbeilstein-archives.orgresearchgate.net. These metal-free reactions typically proceed at room temperature, providing an efficient route to 4-chloro-, 4-bromo-, and 4-iodo-pyrazole derivatives in moderate to excellent yields beilstein-archives.orgbeilstein-archives.org.

Table 3: Electrophilic Aromatic Substitution on the Pyrazole Ring

| Pyrazole Substrate | Reagent(s) | Reaction Type | Position of Substitution | Product Example | Reference |

|---|---|---|---|---|---|

| Hydrazone of Acetophenone | POCl₃, DMF | Vilsmeier-Haack Formylation | C4 | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | Vilsmeier-Haack Formylation & Chlorination | C4 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | mdpi.com |

| 3-Aryl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | Bromination | C4 | 4-Bromo-3-aryl-1H-pyrazol-5-amine | beilstein-archives.orgbeilstein-archives.org |

| 3-Aryl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | Iodination | C4 | 4-Iodo-3-aryl-1H-pyrazol-5-amine | beilstein-archives.org |

| 3-Aryl-1H-pyrazol-5-amine | N-Chlorosuccinimide (NCS) | Chlorination | C4 | 4-Chloro-3-aryl-1H-pyrazol-5-amine | beilstein-archives.orgbeilstein-archives.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the pyrazole nucleus can participate in these transformations. While specific studies focusing exclusively on this compound as a substrate in palladium-catalyzed cross-coupling reactions are not extensively detailed in the literature, the reactivity of the broader class of pyrazoles, particularly halopyrazoles, in such reactions provides significant insights. The amino group at the C4 position of this compound can be expected to influence the electronic properties of the pyrazole ring and its reactivity.

A common strategy for functionalizing pyrazoles via cross-coupling involves the use of a halogenated pyrazole precursor. For instance, the palladium-catalyzed amination of bromopyrazoles has been demonstrated as a viable method for the synthesis of aminopyrazoles. nih.gov This suggests a synthetic route to the title compound and also implies that the C-N bond formation at the pyrazole core is achievable under palladium catalysis.

The efficiency of palladium-catalyzed cross-coupling reactions is often highly dependent on the choice of ligand. Pyrazole-derived phosphine (B1218219) ligands have been developed and shown to be effective in Suzuki and amination reactions. researchgate.net For example, a pyrazole-tethered phosphine ligand in combination with a palladium source like Pd2(dba)3 can effectively catalyze the coupling of aryl bromides with phenylboronic acid. researchgate.net

The general scheme for a Suzuki coupling reaction involving a hypothetical 4-halo-1-methyl-5-phenyl-1H-pyrazole, which could be a precursor to the title amine or a related derivative, is depicted below:

Scheme 1: Hypothetical Suzuki Coupling of a 4-Halopyrazole Derivative

In this representative scheme, X represents a halogen (e.g., Br, I), and the reaction is catalyzed by a palladium complex with a suitable ligand.

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions on the pyrazole scaffold, drawn from studies on related compounds.

| Reaction Type | Reactants | Catalyst System | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Suzuki Coupling | Aryl bromide, Phenylboronic acid | Pd2(dba)3 / Pyrazole-phosphine ligand | Toluene (B28343), 80-85 °C | Biaryl | 70-80 |

| Amination | Aryl bromide, Amine | Pd2(dba)3 / Pyrazole-phosphine ligand | Toluene, reflux | Arylamine | Not specified |

| Amination | 4-Bromo-1H-pyrazole, Aniline | Pd(OAc)2 / Specific phosphine ligand (L4) | THF, rt, 12 h | 4-Anilino-1H-pyrazole | Up to 69 |

Design, Synthesis, and Exploration of Novel Derivatives and Analogs of 1 Methyl 5 Phenyl 1h Pyrazol 4 Amine

Structural Modification Strategies at the Pyrazole (B372694) Core and Substituents

The 1-methyl-5-phenyl-1H-pyrazol-4-amine scaffold serves as a versatile template for structural modifications, enabling the exploration of chemical space and the development of novel derivatives. Strategies for modification target the pyrazole core and its substituents at the N1, C3, C4, and C5 positions.

The amino group at the C4 position is a key handle for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce diverse functionalities. ontosight.ai For instance, the 4-amino group can be converted into hydrazones, which can then be cyclized to form other heterocyclic rings. nih.gov

These structural modifications are crucial for fine-tuning the properties of the resulting compounds. The following table summarizes common modification strategies at different positions of the pyrazole ring, based on derivatives of the core aminopyrazole structure.

| Position | Modification Strategy | Example Substituent/Functional Group | Reference |

|---|---|---|---|

| N1 | Alkylation/Arylation | p-Tolyl, Tosyl, Pyridinyl | ontosight.aitandfonline.commdpi.com |

| C3 | Substitution via synthesis precursor | Methyl, t-Butyl, p-Chlorophenyl, Trifluoromethyl | nih.govontosight.ai |

| C4 (Amino Group) | Acylation, Diazotization, Schiff base formation | Amide, Hydrazone, Tetrazole | nih.govmdpi.com |

| C5 (Phenyl Group) | Substitution on the aromatic ring | 4-Chlorophenyl, 4-Methylphenyl, 4-Methoxyphenyl | researchgate.netresearchgate.netnih.gov |

Synthesis of Fused Heterocyclic Systems Containing the Pyrazole Moiety

The this compound moiety is a valuable building block for the synthesis of fused heterocyclic systems. The reactive amino group at the C4 position, often in conjunction with a functional group introduced at the C5 position (or C3, depending on the precursor aminopyrazole), facilitates cyclization reactions to form bicyclic and polycyclic structures.

Pyrazolo-Fused Pyridazines and Pyrazines

The synthesis of pyrazolo[3,4-c]pyridazines can be achieved by cyclization reactions involving the pyrazole core. For example, a 4-acetyl pyrazole derivative can be coupled with an aryl diazonium salt to form a hydrazone, which subsequently undergoes microwave-assisted cyclization in the presence of ammonium (B1175870) acetate (B1210297) to yield the corresponding pyrazolo[3,4-c]pyridazin-4(7H)-one. nih.gov This approach leverages the reactivity of a C4-substituent to construct the fused pyridazine (B1198779) ring.

Similarly, pyrazolo[3,4-b]pyridines are synthesized from 5-aminopyrazole precursors through reactions with 1,3-dicarbonyl compounds or their equivalents. mdpi.com For instance, the reaction of a 5-aminopyrazole with a trifluoromethyl-β-diketone in refluxing acetic acid leads to the regiospecific formation of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.org Multicomponent reactions involving 5-aminopyrazoles, aldehydes, and cyclic β-diketones also provide an efficient route to variously substituted pyrazolo[3,4-b]pyridines. beilstein-journals.org

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a significant class of fused heterocycles synthesized from aminopyrazole precursors. A common method involves the reaction of a 5-amino-1-phenyl-3-substituted pyrazole with a Vilsmeier reagent (e.g., DMF/PBr₃) followed by treatment with an amine source like hexamethyldisilazane (B44280) (HMDS). nih.gov This one-flask procedure involves Vilsmeier amidination, imination, and subsequent intermolecular heterocyclization to yield the pyrazolo[3,4-d]pyrimidine product. nih.gov The reaction proceeds smoothly with various substituents at the C3 position of the pyrazole ring, affording the corresponding products in good yields. nih.gov

Another route starts with 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, which is cyclized by refluxing in formic acid to produce 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. nih.gov This pyrimidinone can then be further alkylated at the N5 position using various alkylating agents. nih.gov The reaction of 5-aminopyrazoles with phenyl isothiocyanate or thiourea (B124793) also leads to the formation of thioxo-substituted pyrazolo[3,4-d]pyrimidines. tandfonline.com

The following table summarizes selected synthetic routes to pyrazolo[3,4-d]pyrimidines from aminopyrazole precursors.

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 5-Amino-1-phenyl-3-substituted pyrazole | 1. DMF/PBr₃ 2. NH(SiMe₃)₂ | 1,3-Disubstituted pyrazolo[3,4-d]pyrimidine | nih.gov |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid, reflux | Pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Phenyl isothiocyanate | 4-Imino-5-phenyl-6-thioxo-pyrazolo[3,4-d]pyrimidine | tandfonline.com |

| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Thiourea | 4-Amino-6-thioxo-pyrazolo[3,4-d]pyrimidine | tandfonline.com |

Triazole and Thiophene (B33073) Fused Systems

The synthesis of pyrazole-triazole hybrids often involves converting the amino group of an aminopyrazole into an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org An alternative strategy utilizes triazenylpyrazoles as versatile intermediates. The aminopyrazole is first converted to a diazonium salt and then reacted with diisopropylamine (B44863) to form a stable 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole precursor. This triazene (B1217601) acts as a protected diazonium salt and can be converted to the corresponding azidopyrazole, which then undergoes cycloaddition with various alkynes to produce a library of multi-substituted pyrazole-triazole hybrids. beilstein-journals.orgkit.edu

Thiophene-fused pyrazoles, such as thieno[3,2-c]pyrazoles, can be prepared using variations of the Gewald synthesis. For instance, reacting a diphenyl pyrazolone (B3327878) precursor with cyanoacetic acid hydrazide and elemental sulfur in DMF with a catalytic amount of piperidine (B6355638) yields 5-amino-1,3-diphenyl-1H-thieno[3,2-c]pyrazole-6-carbohydrazide. nih.gov Another approach involves the cyclization of a pyrazole derivative, which acts as a key intermediate for the synthesis of various thiophene and thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net

Structure-Function Relationship Studies in Molecular Design

Structure-function or structure-activity relationship (SAR) studies are pivotal in molecular design, guiding the optimization of lead compounds by correlating structural modifications with changes in their chemical or biological functions. For derivatives of the aminopyrazole scaffold, SAR studies have provided insights into the requirements for specific biological activities.

In the development of pyrazole-based inhibitors for meprin α and β, a class of metalloproteases, systematic structural variations were performed. nih.gov For a series of 3,4,5-substituted pyrazoles, it was found that a 3,5-diphenylpyrazole (B73989) core already demonstrated high inhibitory activity against meprin α. nih.gov The introduction of different substituents at one of the phenyl rings revealed that a cyclopentyl moiety resulted in similar activity to the diphenyl parent compound, while smaller (methyl) or larger (benzyl) groups led to a decrease in activity. nih.gov Docking studies suggested that a phenyl moiety could interact with a lipophilic subpocket, and this interaction was more favorable for derivatives with a longer spacer, allowing the ligand to penetrate deeper into this pocket. nih.gov

Studies on 4-aminopyrazoles have also highlighted key structural features for anti-inflammatory and antioxidant activities. mdpi.com Research indicated that for analgesic activity, the presence of a phenyl fragment at the C5 position was beneficial. mdpi.com Furthermore, appreciable anti-inflammatory activity was observed specifically for 4-amino-5-phenylpyrazoles. These SAR profiles identified 4-amino-3-trifluoromethyl-5-phenylpyrazoles as a promising lead structure for further development. mdpi.com

Preparation of Boronic Acid Derivatives for Cross-Coupling

Boronic acid derivatives of pyrazoles are valuable intermediates in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds. nih.gov The preparation of pyrazole boronic acids or their pinacol (B44631) esters can be achieved through several synthetic routes.

One common method involves a halogen-metal exchange followed by quenching with a borate (B1201080) ester. For example, 1-alkyl-4-iodopyrazole can be treated with an isopropyl Grignard reagent at low temperatures to form the corresponding pyrazole Grignard reagent. This intermediate is then reacted with a boron reagent like triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (BE001) to yield the 1-alkylpyrazole-4-boronic acid pinacol ester. google.com

An improved one-pot synthesis for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester starts from 4-bromo-1-methyl-1H-pyrazole. researchgate.net The bromo-pyrazole undergoes a lithium-halogen exchange, and the resulting lithiated species is trapped with triisopropyl borate. The reaction forms a stable lithium hydroxy ate complex, which can be isolated by filtration in high yield. This ate complex is bench-stable and can be used directly in Suzuki couplings without the need for an added base. researchgate.net The Chan-Lam coupling reaction provides another application, where phenyl boronic acids are used to introduce N-aryl moieties onto the pyrazole core. nih.gov

Theoretical and Computational Chemistry Investigations of 1 Methyl 5 Phenyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the stability of molecules. While specific DFT studies on 1-methyl-5-phenyl-1H-pyrazol-4-amine are not extensively documented in the reviewed literature, the principles can be thoroughly illustrated by examining closely related pyrazole (B372694) derivatives.

For instance, studies on compounds like 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine have employed DFT methods such as B3LYP and M06-2X with basis sets like TZVP and 6-311+G(d,p) to optimize molecular geometries and analyze electronic properties. researchgate.net Similar investigations on other pyrazole-based compounds have utilized methods like CAM-B3LYP with the 6-311++G(d,p) basis set to achieve high accuracy in predicting electronic absorption spectra. researchgate.net

Applying these established methods to this compound would involve optimizing its geometry to find the most stable arrangement of its atoms. Subsequent calculations would yield key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap generally implies higher stability and lower reactivity. jcsp.org.pk

Table 1: Representative DFT Calculation Parameters for Pyrazole Derivatives

| Parameter | Typical Value/Observation for Pyrazole Derivatives | Significance for this compound |

|---|---|---|

| HOMO Energy | -5.4 to -5.7 eV jcsp.org.pk | Indicates the energy required to remove an electron; relates to its potential as an electron donor in reactions. |

| LUMO Energy | -1.1 to -1.8 eV jcsp.org.pk | Indicates the energy released when an electron is added; relates to its potential as an electron acceptor. |

| HOMO-LUMO Gap | ~4.2 eV jcsp.org.pk | A significant gap suggests good kinetic stability and lower chemical reactivity. |

These calculations provide a foundational understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in different chemical and biological environments.

Reaction Pathway and Transition State Analysis for Synthetic Optimization

The synthesis of aminopyrazoles is well-established, with common routes including the condensation of β-ketonitriles with hydrazines or variations of the Knorr pyrazole synthesis. chim.it While these methods are effective, computational chemistry offers a pathway to refine and optimize them by analyzing the reaction mechanisms in detail.

Reaction pathway and transition state analysis is a computational technique used to map out the energy landscape of a chemical reaction. This involves identifying the structures of reactants, intermediates, transition states, and products along a reaction coordinate. By calculating the energy of each of these species, a reaction energy profile can be constructed.

For the synthesis of this compound, a likely synthetic route involves the reaction of a suitable phenyl-containing precursor with methylhydrazine. A computational study would model this process step-by-step. The key objectives of such an analysis would be:

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed. Locating the TS and calculating its energy (the activation energy) is crucial for predicting the reaction rate.

Optimizing Reaction Conditions: By understanding the energy profile, chemists can predict how changes in reaction conditions (e.g., temperature, solvent, catalyst) might affect the reaction rate and yield. For example, a catalyst typically provides an alternative reaction pathway with a lower activation energy. Computational analysis can help in the rational design of more efficient catalysts. researchgate.net

Although specific computational studies detailing the transition state analysis for the synthesis of this compound were not found in the reviewed literature, the methodology is a standard and powerful tool in modern synthetic chemistry. It allows for a microscopic understanding of the reaction, moving beyond simple trial-and-error optimization to a more predictive and design-oriented approach. nih.govorganic-chemistry.org

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding of a small molecule ligand to the active site of a target protein. This method is invaluable in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action. mdpi.com

While docking studies specifically for this compound are not detailed, numerous studies on structurally similar pyrazole derivatives demonstrate their potential as ligands for various biological targets. For example, pyrazole derivatives have been docked against protein kinases such as VEGFR-2 and cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. wikipedia.org

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of a target protein from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a 3D model of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or GOLD to systematically explore possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: The amino group and pyrazole nitrogens are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl and methyl groups can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

π-π Stacking: The phenyl and pyrazole rings can interact with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) via π-π stacking.

Table 2: Representative Docking Results for Pyrazole Derivatives Against Protein Kinases

| Target Protein (PDB ID) | Pyrazole Derivative | Binding Energy (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| VEGFR-2 | A substituted 1-phenyl-1H-pyrazole | -10.09 | Hydrogen bonds, Hydrophobic interactions |

| Aurora A | A substituted 1-phenyl-1H-pyrazole | -8.57 | Hydrogen bonds with key active site residues |

| CDK2 | A substituted 1-phenyl-1H-pyrazole | -10.35 | Extensive hydrogen bonding and hydrophobic contacts |

Note: The data presented are for illustrative pyrazole derivatives and not this compound itself. The values demonstrate the potential of the pyrazole scaffold to bind with high affinity to protein targets.

By performing such simulations, researchers can generate hypotheses about the potential biological targets of this compound and guide the design of new derivatives with improved potency and selectivity.

Conformational Analysis and Tautomeric Equilibrium Studies

Molecules are not static entities; they possess conformational flexibility due to rotation around single bonds. Furthermore, molecules with certain functional groups can exist as a mixture of rapidly interconverting isomers called tautomers. For this compound, both conformational and tautomeric possibilities are important to consider.

Tautomeric Equilibrium: 4-aminopyrazoles can potentially exist in two tautomeric forms: the amino form (1-methyl-5-phenyl-1H-pyrazol-4-amine ) and the imino form (1-methyl-5-phenyl-1,5-dihydro-pyrazol-4-imine ).

Computational chemistry is a powerful tool for assessing the relative stability of tautomers. By calculating the total electronic energy of the optimized structures of both the amino and imino forms, one can predict which tautomer is more stable and therefore likely to be the predominant species at equilibrium. Studies on related aminopyrazoles and pyrazolones consistently show that the energetic difference between tautomers can be significant. researchgate.netrsc.org

For example, a DFT study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine investigated the equilibrium between its amino and a tautomeric form. The calculations, using functionals like B3LYP and M06-2X, were able to quantify the relative energies and predict the favored structure. researchgate.net In the case of this compound, the aromaticity of the pyrazole ring is maintained in the amino form but disrupted in the imino form. This strongly suggests that the amino tautomer will be significantly more stable. The equilibrium can also be influenced by the solvent, as polar solvents may stabilize one tautomer over the other through differential solvation, particularly through hydrogen bonding. fu-berlin.de

Table 3: Theoretical Tautomer Stability Analysis

| Tautomer | Key Structural Feature | Expected Relative Stability | Rationale |

|---|---|---|---|

| Amino Form | Aromatic pyrazole ring, -NH2 group | Highly Favored | Preservation of aromaticity in the pyrazole ring leads to significant electronic stabilization. |

| Imino Form | Non-aromatic dihydropyrazole ring, =NH group | Highly Disfavored | Loss of aromatic stabilization energy makes this tautomer energetically costly. |

Understanding the preferred conformation and tautomeric form is critical, as these factors determine the molecule's shape, electronic properties, and how it interacts with other molecules, including biological receptors.

Mechanistic Research on 1 Methyl 5 Phenyl 1h Pyrazol 4 Amine and Its Transformations

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of aminopyrazole scaffolds can be achieved through various mechanistic pathways, often involving cyclization and condensation reactions. One of the most common methods for creating the 3(5)-aminopyrazole core involves the condensation of a hydrazine (B178648) with a β-ketonitrile. chim.it The mechanism for this reaction initiates with a nucleophilic attack of the hydrazine onto the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the aminopyrazole ring. chim.it

In the context of substituted aminopyrazoles like 1-methyl-5-phenyl-1H-pyrazol-4-amine, modern synthetic methods often employ transition-metal catalysis to achieve high efficiency and regioselectivity. For instance, Rh(III)-catalyzed C–H activation and cyclization cascades have been developed for synthesizing complex fused pyrazole (B372694) systems from aminopyrazole precursors. rsc.org A plausible mechanism for such a transformation begins with the C–H activation of a substrate by the Rh(III) catalyst, forming a rhodacycle intermediate. This intermediate then undergoes coordination with a coupling partner, such as an alkyne, followed by migratory insertion. The cascade concludes with reductive elimination to yield the final product and regenerate the Rh(I) catalyst, which is then reoxidized to complete the catalytic cycle. nih.gov

Another relevant transformation is the Vilsmeier-Haack reaction, which can be used to introduce functional groups onto the pyrazole ring. mdpi.com This reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide like dimethylformamide and phosphorus oxychloride. The pyrazole derivative then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent, leading to formylation or chloroformylation after subsequent workup. mdpi.com The reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a related precursor, with the Vilsmeier reagent leads to the formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com

Furthermore, multicomponent reactions offer a pathway to complex pyrazole-fused heterocycles. For example, the reaction of 5-aminopyrazoles with β-ketonitriles under acidic conditions can lead to pyrazolo[3,4-b]pyridine derivatives. The proposed mechanism involves the formation of an enaminone intermediate, which then undergoes cyclization via attack from the C-4 position of the aminopyrazole onto the carbonyl group. nih.gov

| Reaction Type | Key Reactants | Primary Intermediate | Mechanistic Feature |

|---|---|---|---|

| Condensation/Cyclization | Hydrazine, β-Ketonitrile | Hydrazone | Intramolecular nucleophilic attack on nitrile. chim.it |

| Rh(III)-Catalyzed Annulation | Phenyl-1H-pyrazol-5-amine, Alkyne | Rhodacycle | C–H activation and migratory insertion. rsc.orgnih.gov |

| Vilsmeier-Haack Reaction | Pyrazolone (B3327878), Vilsmeier Reagent | Covalent Adduct | Electrophilic substitution on the pyrazole ring. mdpi.com |

| Multicomponent Reaction | 5-Aminopyrazole, Enaminone | Enaminone Intermediate | Acid-catalyzed condensation and cyclization. nih.gov |

Catalytic Mechanism Investigations

While this compound is more commonly studied as a synthetic target or a building block, the broader class of aminopyrazoles has been investigated in the context of catalysis. The nitrogen atoms within the pyrazole ring and the exocyclic amino group can act as coordination sites for metal catalysts or participate in hydrogen bonding, which is fundamental to many catalytic processes.

In transformations where aminopyrazoles are substrates, such as the Rh(III)-catalyzed C–H activation mentioned previously, the amino group can act as a directing group, guiding the metal catalyst to a specific C–H bond to ensure regioselectivity. The mechanism of such directed C–H activation involves the initial coordination of the directing group to the metal center, followed by the cleavage of the targeted C–H bond through a concerted metalation-deprotonation (CMD) pathway. nih.gov This forms a stable metallacyclic intermediate that is central to the subsequent catalytic steps. rsc.orgnih.gov

Although specific studies detailing this compound as a catalyst itself are not prominent, related heterocyclic structures are known to be precursors for N-heterocyclic carbene (NHC) ligands. These ligands are pivotal in organometallic catalysis. The general mechanism for NHC-catalyzed reactions often involves the NHC binding to a metal center, modifying its electronic properties and steric environment to facilitate catalytic transformations like cross-coupling reactions.

Studies on Molecular Recognition and Binding Interactions

The ability of this compound and its derivatives to engage in specific molecular interactions is fundamental to their application in medicinal chemistry and materials science. nih.govillinois.edu Molecular recognition is driven by a combination of non-covalent forces, including hydrogen bonding, π–π stacking, and hydrophobic interactions. nih.gov

Hydrogen Bonding: The aminopyrazole core contains both hydrogen bond donors (the N-H of the amino group) and acceptors (the lone pairs on the pyrazole ring nitrogen atoms). nih.gov This allows for the formation of robust hydrogen bond networks, which are critical for binding to biological targets like enzymes and receptors. For instance, in studies of phenylpyrazole-based inhibitors targeting protein kinases, hydrogen bonds are consistently observed between the pyrazole nitrogens and backbone residues (like Leu175 and Glu173) in the ATP-binding pocket. nih.gov

π–π Stacking and Hydrophobic Interactions: The phenyl group at the C5 position provides a large, hydrophobic surface capable of engaging in π–π stacking and van der Waals interactions. nih.gov In molecular docking studies of phenylpyrazole inhibitors with the m6A RNA-binding protein YTHDF2, the phenyl moiety often fits into hydrophobic pockets or stacks with aromatic residues like tyrosine (Y418) within the binding site. nih.gov

Computational and Crystallographic Studies: The precise nature of these interactions is often elucidated through computational methods like molecular docking and density functional theory (DFT), as well as experimental techniques like X-ray crystallography. nih.govnih.gov Docking simulations can predict the binding poses of aminopyrazole derivatives within a protein's active site, highlighting key intermolecular contacts. nih.govalrasheedcol.edu.iq For example, X-ray crystallography of a 5-aminopyrazole derivative bound to p38 MAP kinase revealed detailed interactions within the ATP binding pocket, guiding further optimization of the compound's structure. mdpi.com These studies confirm that the combination of hydrogen bonding from the aminopyrazole core and hydrophobic interactions from the phenyl substituent is crucial for high-affinity binding.

| Interaction Type | Participating Moiety | Typical Interacting Partner | Significance |

|---|---|---|---|

| Hydrogen Bond (Donor) | -NH2 group | Carbonyl oxygen, Aspartate, Glutamate | Directional; crucial for ligand-receptor specificity. nih.gov |

| Hydrogen Bond (Acceptor) | Pyrazole Ring Nitrogens | Backbone N-H groups (e.g., Leucine) | Anchors the ligand in the binding pocket. nih.gov |

| π–π Stacking | Phenyl Ring | Tyrosine, Phenylalanine, Tryptophan | Stabilizes binding through orbital overlap. nih.gov |

| Hydrophobic Interactions | Phenyl Ring, Methyl Group | Aliphatic residues (e.g., Valine, Leucine) | Contributes to overall binding affinity. nih.gov |

Applications As Key Intermediates and Precursors in Advanced Synthetic Chemistry

Building Blocks for the Construction of Complex Organic Molecules

The structure of 1-methyl-5-phenyl-1H-pyrazol-4-amine provides multiple reactive sites, making it a valuable building block for synthesizing more complex heterocyclic systems. scirp.orgscirp.org Aminopyrazoles are extensively used as synthons, particularly for creating fused pyrazoloazines, which are of significant synthetic and medicinal interest. nih.gov The amino group's nucleophilicity allows it to react with various electrophiles, leading to the formation of new rings fused to the pyrazole (B372694) core.

One of the primary applications is in cyclocondensation reactions with 1,3-bis-electrophilic substrates. mdpi.com These reactions are efficient methods for constructing fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com For instance, the reaction of 5-aminopyrazoles with β-diketones or α,β-unsaturated ketones can yield pyrazolo[3,4-b]pyridine derivatives. nih.gov The reaction sequence often involves a Michael addition, followed by cyclization, dehydration, and aromatization. nih.gov Multicomponent reactions, which allow the formation of complex products in a single step, frequently employ aminopyrazoles as a key component. scirp.org These reactions are valued for their efficiency and atom economy in generating molecular diversity. researchgate.net

Detailed research findings on the utility of the aminopyrazole scaffold are summarized below:

| Fused Heterocyclic System | Reactants / Reaction Type | Significance |

| Pyrazolo[3,4-b]pyridines | Reaction with trifluoromethyl-β-diketones or α,β-unsaturated ketones. nih.gov | Regiospecific synthesis of complex fused systems. nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation with β-dicarbonyl compounds, β-ketonitriles, or β-enaminones. mdpi.com | Widely studied reaction for creating heteroaromatic systems with potential biological activity. mdpi.com |

| Imidazo[1,2-b]pyrazoles | Cycloaddition reactions with reagents like benzonitrile (B105546) derivatives. scirp.orgscirp.org | Direct formation of fused systems that are candidates for highly bioactive molecules. scirp.org |

| Pyrazolopyridine-spiroindolinones | Multicomponent reaction with β-diketones and isatin (B1672199). scirp.orgscirp.org | Efficient, water-catalyzed synthesis of complex spiro-heterocyclic compounds. scirp.org |

Intermediate in the Synthesis of Agrochemical and Pharmaceutical Precursors

The pyrazole nucleus is a well-established scaffold in medicinal and agricultural chemistry, and this compound serves as a crucial intermediate for introducing this valuable moiety into new chemical entities. mdpi.comnih.gov Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and herbicidal properties. ontosight.aiontosight.airesearchgate.netnih.gov The aminopyrazole structure is a key precursor for many of these active compounds. scirp.orgontosight.ai

In pharmaceutical research, aminopyrazoles are used to synthesize kinase inhibitors, which are important in cancer therapy. nih.gov For example, they are precursors for inhibitors of p38 MAPK and Bruton's Tyrosine Kinase (BTK), a major therapeutic target in B-cell malignancies. nih.gov The synthesis often involves modifying the amino group or using it as an anchor point to build more complex side chains that interact with biological targets. nih.gov The design of these molecules leverages the pyrazole core to correctly orient functional groups within the active site of an enzyme or receptor. nih.gov

In the agrochemical sector, pyrazole derivatives have been developed as potent herbicides and insecticides. ontosight.airesearchgate.net The synthesis of novel pyrazole-based herbicides can start from intermediates like aminopyrazoles, which are then elaborated through multi-step reaction sequences to yield the final active compounds. nih.gov

The following table details specific research findings on the application of aminopyrazole intermediates:

| Application Area | Derived Compound Class | Research Finding |

| Pharmaceuticals | mPGES-1 Inhibitors | The pyrazole scaffold is used to design potent and selective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an anti-inflammatory target. The synthesis involves coupling a pyrazole-4-carbaldehyde intermediate with barbituric acid. nih.gov |

| Pharmaceuticals | Kinase Inhibitors | 5-Aminopyrazoles are versatile scaffolds for developing inhibitors of kinases like p38MAPK and BTK, which are involved in inflammation and cancer. nih.gov |

| Pharmaceuticals | Anticonvulsants | N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides, synthesized from a pyrazole intermediate, have shown activity in anticonvulsant models. researchgate.net |

| Agrochemicals | Herbicides | Novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and show promising herbicidal activity. The synthesis involves nucleophilic substitution using a pyrazole intermediate. nih.gov |

| Agrochemicals | Insecticides | 1H-pyrazole-5-carboxylic acid derivatives have been synthesized and evaluated for insecticidal activity against pests like Aphis fabae, with some compounds showing efficacy comparable to commercial insecticides. researchgate.net |

Potential Applications in Material Science Research as Monomers or Precursors

While the primary applications of this compound are in life sciences, its chemical structure also suggests potential uses in material science. ontosight.ai The combination of an aromatic, electron-rich heterocyclic ring and a reactive amine functional group makes it a candidate for the synthesis of novel polymers and functional organic materials.

The pyrazole derivative can act as a monomer or a precursor to a monomer in polymerization reactions. The amino group can be used to form polyamide, polyimide, or polyurea linkages. The resulting polymers would incorporate the thermally stable and rigid pyrazole ring into the polymer backbone, which could impart desirable properties such as high thermal stability and specific optoelectronic characteristics.

Furthermore, the extended π-conjugation possible in molecules derived from this pyrazole core is of interest for applications in organic electronics. mdpi.com For example, pyrazole-based compounds have been investigated as hole-transporting materials in photoelectric devices like solar cells. The synthesis of such materials can involve coupling reactions, such as the Ullman coupling, to link multiple pyrazole units together, creating a highly conjugated system. mdpi.com The ability to modify the substituents on the phenyl and pyrazole rings allows for the fine-tuning of the material's electronic properties.

Key research findings related to the material science potential of pyrazole derivatives are outlined below:

| Potential Application | Material Type / Precursor | Rationale / Research Finding |

| Organic Electronics | Hole-Transporting Materials | Highly conjugated pyrazole derivatives, such as 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, have been synthesized. Their extensive conjugation makes them potential candidates for use in photoelectric conversion devices. mdpi.com |

| Specialty Polymers | Monomer for Polyamides/Polyimides | The amino functionality allows the compound to be incorporated into polymer chains, with the pyrazole ring potentially enhancing thermal stability and mechanical properties. |

| Dyes and Pigments | Chromophore Precursor | The aromatic structure is a basis for chromophores. The amino group can be diazotized and coupled to form azo dyes, a common class of synthetic colorants. scirp.org |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 1-methyl-5-phenyl-1H-pyrazol-4-amine, ¹H and ¹³C NMR spectra would provide key information regarding the number and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, amine, and phenyl protons, as well as the lone proton on the pyrazole (B372694) ring. In a study of the related compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the methyl protons appeared as a singlet, and the phenyl protons were observed as a multiplet in the aromatic region. uomphysics.net For ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a downfield singlet was assigned to the pyrazole proton. researchgate.net For this compound, the N-CH₃ protons would likely appear as a singlet, the phenyl protons as a multiplet, and the C-H proton of the pyrazole ring as a singlet. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. In the analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, signals for the pyrazole and phenyl ring carbons were assigned in the range of δ 112.97–143.21 ppm. uomphysics.net Theoretical studies on 1-phenyl-3-methyl pyrazol-5-one show aromatic carbon signals appearing at 122.7, 130.0, and 139.7 ppm. jocpr.com For the target compound, distinct signals would be expected for the methyl carbon, the two non-equivalent carbons of the pyrazole ring, and the carbons of the phenyl ring.

| Proton Type | Predicted Signal for this compound | Observed Signal in Analogue (ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) researchgate.net |

|---|---|---|

| N-CH₃ | Singlet (~3.7 ppm) | N/A |

| C-CH₃ (at C5) | N/A | Singlet (δ = 2.49 ppm) |

| Phenyl Protons | Multiplet (δ = 7.2-7.6 ppm) | Multiplet (δ = 7.49–7.57 ppm) |

| Pyrazole Proton (at C3) | Singlet (~7.8-8.0 ppm) | Singlet (δ = 7.99 ppm) |

| Amine Protons (NH₂) | Broad Singlet (variable) | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure through analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₀H₁₁N₃) is approximately 173.21 g/mol .

Electron Ionization Mass Spectrometry (EI-MS) data for the isomeric compound 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) is available and provides insight into the expected fragmentation. nist.govucdavis.edu The mass spectrum shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Key fragments would arise from the cleavage of the pyrazole and phenyl rings. Common fragmentation pathways for phenyl-substituted heterocycles involve the loss of the phenyl group or fragments thereof.

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| 173 | [C₁₀H₁₁N₃]⁺ | Molecular Ion (M⁺) |

| 106 | [C₇H₆N]⁺ | Fragment from cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the secondary amine (N-H), aromatic rings (C-H and C=C), the pyrazole ring (C=N), and the methyl group (C-H).

The IR spectrum would be expected to show:

N-H stretching vibrations: Typically, primary amines show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching. Saturated secondary amines show a single N-H stretching peak between 3320 and 3280 cm⁻¹. spectroscopyonline.com

Aromatic C-H stretching: These vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹. researchgate.net

Aliphatic C-H stretching: The methyl group will exhibit stretching vibrations just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the phenyl and pyrazole rings are expected in the 1400-1650 cm⁻¹ region. mdpi.com

Data from the NIST Gas-Phase Infrared Database for the isomer 3-methyl-1-phenyl-1H-pyrazol-5-amine confirms these general features. nist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Analogue Data (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | ~3401, 3290 (Observed in amino-substituted pyrazoles) nih.gov |

| Aromatic C-H Stretch | 3000-3100 | 3041 (Observed in ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) researchgate.net |

| Aliphatic C-H Stretch | 2850-2960 | - |

| C=C / C=N Ring Stretch | 1400-1650 | 1607, 1549 (Observed in pyrazolone (B3327878) derivatives) mdpi.com |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While the crystal structure for this compound is not publicly available, data from closely related compounds like 5-Chloro-1-phenyl-1H-pyrazol-4-amine and ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate illustrate the power of this technique. bohrium.comnih.gov

In these structures, the pyrazole ring is essentially planar, while the phenyl ring is twisted with respect to the pyrazole plane. For example, in 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the dihedral angle between the pyrazole and phenyl rings is 45.65 (6)°. nih.gov This twisting is a common feature in 1-phenyl-pyrazoles and is attributed to steric hindrance between the rings. The analysis provides precise bond lengths and angles, confirming the covalent connectivity.

| Parameter | 5-Chloro-1-phenyl-1H-pyrazol-4-amine nih.gov | ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate bohrium.com |

|---|---|---|

| Formula | C₉H₈ClN₃ | C₁₃H₁₄N₂O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 3.8926 (6) | 12.141 (3) |

| b (Å) | 9.9679 (13) | 13.934 (4) |

| c (Å) | 22.617 (2) | 7.2777 (18) |

| β (°) | 92.795 (11) | 97.816 (14) |

| Volume (ų) | 876.52 (19) | 1220.5 (6) |

The crystal packing of amine-containing compounds is often dominated by hydrogen bonding. The amino group in this compound has two donor protons (N-H) and the pyrazole ring contains an acceptor nitrogen atom (N2). This functionality allows for the formation of robust intermolecular hydrogen bonding networks.

Q & A

Q. Critical Factors :

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may reduce selectivity for bulky substituents.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF is preferred for moisture-sensitive steps .

- Catalysts : Transition-metal catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura coupling to introduce aryl groups .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, HCl, 100°C, 12h | 65% | 92% |

| Phenylation | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78% | 89% |

How can researchers resolve contradictions in crystallographic data obtained for this compound derivatives?

Advanced Research Question

Discrepancies in crystallographic data often arise from disordered solvent molecules, twinning, or incorrect space group assignment. Methodological strategies include:

- Refinement Software : SHELXL (via OLEX2 GUI) allows robust handling of disorder and anisotropic displacement parameters .

- Validation Tools : PLATON’s ADDSYM algorithm detects missed symmetry, while RIGU checks for twinning .

- Data Collection : High-resolution datasets (≤0.8 Å) reduce ambiguity in electron density maps .

Case Study :

A derivative with a methoxyphenyl group exhibited conflicting bond lengths. Re-refinement using SHELXL’s TWIN and BASF commands resolved the issue, attributing it to pseudo-merohedral twinning .

What methodologies are employed to analyze the structure-activity relationships (SAR) of this compound in biological studies?

Advanced Research Question

SAR analysis involves systematic modification of substituents and correlation with bioactivity data. Key steps:

- Substituent Variation : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at positions 3, 4, or 5 .

- Biological Assays :

Q. Data Interpretation :

| Substituent (Position) | Enzyme IC₅₀ (nM) | MIC (μg/mL) |

|---|---|---|

| -OCH₃ (5) | 12 ± 2 | 8 (S. aureus) |

| -CF₃ (4) | 45 ± 5 | >64 |

Statistical tools like PCA (Principal Component Analysis) identify dominant structural contributors to activity .

How should experimental protocols be optimized to enhance the yield of this compound in multi-step syntheses?

Basic Research Question

Optimization strategies focus on minimizing side reactions and improving selectivity:

- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation.

- Catalyst Loading : Reduce Pd catalyst to 2 mol% in coupling steps to limit homocoupling byproducts .

- Workup Procedures : Liquid-liquid extraction with ethyl acetate/water mixtures improves recovery of polar intermediates .

Case Example :

Increasing reaction time from 6h to 18h in the cyclization step improved yield from 52% to 68% without compromising purity .

What advanced techniques are critical for confirming the molecular structure and purity of this compound?

Basic Research Question

- X-ray Crystallography : Single-crystal analysis provides unambiguous bond lengths/angles (e.g., C-N bond: 1.34 Å ).

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes regioisomers; aromatic protons appear as distinct doublets (δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 214.1212 (calculated: 214.1210) .

Q. Purity Assessment :

How do electron-donating and electron-withdrawing substituents affect the reactivity of this compound in further chemical modifications?

Advanced Research Question

Substituent effects dictate regioselectivity in electrophilic substitution and nucleophilic attacks:

- Electron-Donating Groups (e.g., -OCH₃) : Activate the pyrazole ring at position 3 for nitration or halogenation .

- Electron-Withdrawing Groups (e.g., -NO₂) : Redirect reactivity to position 5, favoring SNAr reactions with amines .

Q. Reactivity Table :

| Substituent | Position | Preferred Reaction |

|---|---|---|

| -OCH₃ | 5 | Electrophilic bromination |

| -NO₂ | 4 | Nucleophilic substitution |

What strategies are effective in addressing discrepancies in biological activity data across different studies on this compound derivatives?

Advanced Research Question

Discrepancies often stem from assay variability or compound stability. Mitigation approaches:

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Stability Studies : Assess compound integrity in DMSO/PBS via LC-MS over 24h .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers .

Example : A derivative showed inconsistent IC₅₀ values (15–45 nM) in kinase assays. Re-evaluation under standardized ATP concentrations (1 mM) narrowed the range to 18–22 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.